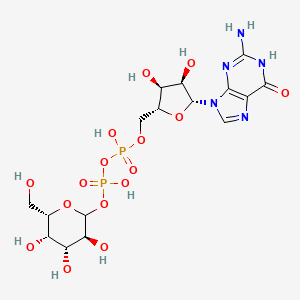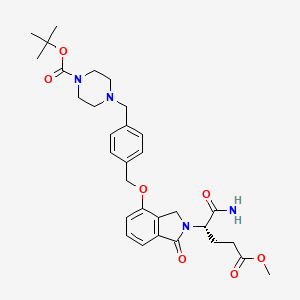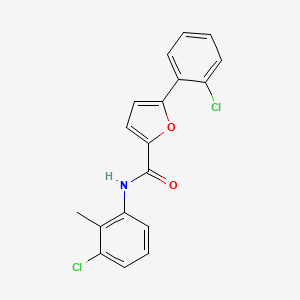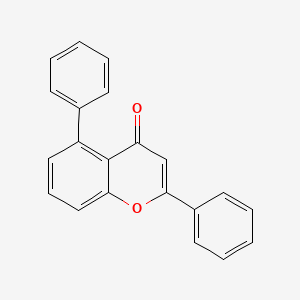
GDP-L-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-L-galactose: is a nucleotide sugar that plays a crucial role in the biosynthesis of ascorbate (vitamin C) in plants. It is involved in the L-galactose pathway, which is the dominant pathway for ascorbate biosynthesis in plants. Ascorbate is an essential antioxidant that helps in protecting plants from oxidative stress and is also a vital micronutrient for humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: GDP-L-galactose can be synthesized from GDP-D-mannose through a series of enzymatic reactions. The key enzymes involved in this process are GDP-mannose-3,5-epimerase and this compound phosphorylase. The conversion involves multiple steps, including oxidation, deprotonation, protonation, and reduction .
Industrial Production Methods: In industrial settings, this compound can be produced using recombinant yeast strains. For example, a stable recombinant Saccharomyces cerevisiae strain expressing Escherichia coli genes encoding the necessary enzymes can be used to convert GDP-mannose to this compound. This method leverages the rich inherent cytosolic GDP-mannose pool in yeast cells .
Análisis De Reacciones Químicas
Types of Reactions: GDP-L-galactose undergoes several types of chemical reactions, including:
Oxidation: Conversion of GDP-D-mannose to this compound involves oxidation steps.
Reduction: The final step in the conversion process involves a reduction reaction.
Substitution: this compound can participate in substitution reactions where the galactose moiety is transferred to other molecules.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes such as GDP-mannose-3,5-epimerase.
Reducing Agents: Enzymes such as this compound phosphorylase.
Reaction Conditions: Typically, these reactions occur under physiological conditions in the presence of specific enzymes.
Major Products: The primary product of these reactions is L-galactose-1-phosphate, which is further converted to ascorbate in plants .
Aplicaciones Científicas De Investigación
Chemistry: GDP-L-galactose is used in the study of carbohydrate metabolism and the biosynthesis of nucleotide sugars. It serves as a substrate for various enzymatic reactions and is essential for understanding the mechanisms of glycosylation .
Biology: In plant biology, this compound is crucial for the biosynthesis of ascorbate, which is vital for plant growth, development, and stress response. It is also used in genetic studies to enhance ascorbate content in crops .
Medicine: Ascorbate, synthesized from this compound, is an essential nutrient for humans. It has antioxidant properties and is involved in collagen synthesis, immune function, and the absorption of iron .
Industry: this compound is used in the production of ascorbate-enriched crops, which have higher nutritional value. It is also used in the synthesis of glycosylated products in the pharmaceutical and food industries .
Mecanismo De Acción
GDP-L-galactose exerts its effects through its role in the L-galactose pathway. The enzyme this compound phosphorylase catalyzes the conversion of this compound to L-galactose-1-phosphate, which is a key step in ascorbate biosynthesis. This pathway is regulated at multiple levels, including transcriptional and translational regulation, and is influenced by environmental and developmental factors .
Comparación Con Compuestos Similares
GDP-D-mannose: The precursor of GDP-L-galactose in the biosynthesis pathway.
GDP-L-fucose: Another nucleotide sugar involved in glycosylation processes.
GDP-D-glucose: A nucleotide sugar involved in the synthesis of various polysaccharides.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of ascorbate, which is not shared by other nucleotide sugars. Its regulation and function in response to environmental and developmental cues make it a critical compound in plant biology and nutrition .
Propiedades
Número CAS |
6815-91-4 |
|---|---|
Fórmula molecular |
C16H25N5O16P2 |
Peso molecular |
605.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1 |
Clave InChI |
MVMSCBBUIHUTGJ-QIXZNPMTSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)


![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)


